4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic compound 9 involves the reaction of a compound represented by formula (I-8) with a compound represented by formula (I-9) to obtain the desired tricyclic compound or its optical isomer. This method is characterized by its simplicity and high yield .
Industrial Production Methods: Industrial production of tricyclic compound 9 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Tricyclic compound 9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tricyclic compound 9 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its pharmacological properties, including anti-tumor and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tricyclic compound 9 is primarily attributed to its ability to competitively inhibit phosphatidylcholine-specific phospholipase C and sphingomyelin synthase. This inhibition affects secondary messengers such as 1,2-diacylglycerol and ceramide, regulating the cell cycle, blocking cellular proliferation, and inducing differentiation .
Comparison with Similar Compounds
Imipramine: A tricyclic antidepressant with a similar three-ring structure.
Clomipramine: Another tricyclic antidepressant known for its efficacy in treating obsessive-compulsive disorder.
Trimipramine: A tricyclic antidepressant used for its sedative properties
Uniqueness: Tricyclic compound 9 is unique due to its diverse pharmacological properties and its ability to inhibit specific enzymes involved in cellular processes. Unlike traditional tricyclic antidepressants, tricyclic compound 9 has a broader range of applications, including anti-tumor and neuroprotective effects .
Properties
IUPAC Name |
4-hydroxy-3-[(E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c1-8-6-13(19)14(15(20)23-8)12(18)5-3-9-2-4-11(17)10(7-9)16(21)22/h2-7,17,19H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYBACCETRXSEX-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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